N-[(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Description
N-[(2Z)-3-(2-Ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a 4-fluoro-substituted benzothiazole core fused with a 2-ethoxyethyl side chain and a 4-methanesulfonylbenzamide moiety. Its Z-configuration at the imine bond (C=N) is critical for molecular rigidity and interaction with biological targets.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-3-26-12-11-22-17-15(20)5-4-6-16(17)27-19(22)21-18(23)13-7-9-14(10-8-13)28(2,24)25/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATGZGJMKLJPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The target compound shares structural motifs with several benzothiazole derivatives, but key differences in substituents lead to distinct physicochemical and biological properties:
Key Observations :
- Substituent Effects: The 4-fluoro group in the target compound reduces metabolic degradation compared to non-halogenated analogs (e.g., methoxyphenyl derivatives) .
- Sulfonyl vs. Methyl Groups : The 4-methanesulfonyl group in the target compound offers stronger electron-withdrawing effects than the 4-methylbenzamide group in , which may influence binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
- Tautomerism : Unlike the thione-thiol tautomerism observed in triazole-thiones , the target compound’s Z-configuration stabilizes the imine tautomer, reducing structural flexibility and favoring specific protein interactions .
Spectroscopic Validation :
- IR : Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, similar to triazole-thiones .
- 1H-NMR : The Z-configuration is validated by coupling constants and chemical shifts of the imine proton, comparable to those in .
Physicochemical Properties
- Solubility: The methanesulfonyl group improves aqueous solubility over non-sulfonylated analogs (e.g., methylbenzamide in ).
- Stability: Fluorine substitution reduces oxidative metabolism, extending half-life relative to non-fluorinated benzothiazoles .
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